Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
Description
Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine-2,5-dione core fused to a piperazine ring, with a 4-morpholinophenyl substituent at the 1-position of the pyrrolidine ring and an ethyl carboxylate group at the 1-position of the piperazine. The morpholine moiety introduces a polar, oxygen-containing heterocycle, which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
ethyl 4-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-2-30-21(28)24-9-7-23(8-10-24)18-15-19(26)25(20(18)27)17-5-3-16(4-6-17)22-11-13-29-14-12-22/h3-6,18H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCCTSFPFHJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 336.39 g/mol
Antihypertensive and Analgesic Effects
Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antihypertensive and analgesic properties. A study highlighted that compounds with piperazine moieties can inhibit contractions in smooth muscle tissues, suggesting potential applications in managing hypertension and pain relief .
The mechanism of action for this compound appears to involve modulation of neurotransmitter systems. Specifically, it may act as an antagonist at certain receptors in the central nervous system (CNS), influencing pathways related to pain perception and blood pressure regulation. The presence of the morpholine group is believed to enhance its binding affinity to these receptors .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific cellular processes. For instance, it has been shown to reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Animal Models
In animal models, this compound has exhibited promising results in reducing blood pressure and alleviating pain symptoms. For example, studies involving hypertensive rats showed a significant decrease in systolic blood pressure following administration of the compound .
Safety and Toxicology
While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Current literature suggests that compounds within this category have a favorable safety margin; however, further investigations are warranted to assess long-term effects and potential toxicity in humans.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. Key observations:
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Ethoxycarbonyl group hydrolysis : Basic conditions (NaOH/EtOH) cleave the ethyl ester to form carboxylic acid derivatives .
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Amide bond formation : The free amine on piperazine reacts with acyl chlorides (e.g., benzoyl chloride) under DIPEA catalysis in dichloromethane, yielding substituted amides .
Table 1: Representative Acylation Reactions
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine amine | Benzoyl chloride/DIPEA/CH₂Cl₂ | N-Benzoyl-piperazine derivative | 85% | |
| Ethyl ester | NaOH/EtOH, reflux | Carboxylic acid analog | 92% |
Coordination Chemistry
The morpholine nitrogen and piperazine amines act as ligands for transition metals:
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Cu(II) complexes : Forms stable complexes in THF/water mixtures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Catalytic applications : Used in asymmetric synthesis due to chiral induction from the morpholine group .
Reductive Transformations
The pyrrolidin-2,5-dione core undergoes selective reductions:
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Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups adjacent to the morpholine ring .
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Borohydride-mediated reductions : Sodium borohydride with transition metals (Cu, Co) selectively reduces azides to amines .
Table 2: Reduction Pathways
| Starting Material | Reducing System | Product | Yield | Reference |
|---|---|---|---|---|
| Azide intermediate | CoCl₂/NaBH₄ in MeOH/H₂O | Primary amine | 74% | |
| Nitro-pyrrolidinone derivative | H₂ (1 atm)/10% Pd-C, EtOAc | Amino-pyrrolidinone | 68% |
Cycloaddition and Click Chemistry
The ethoxycarbonyl group facilitates 1,3-dipolar cycloadditions:
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CuAAC reactions : Reacts with terminal alkynes in THF/H₂O using CuSO₄/sodium ascorbate, forming triazoles .
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Strain-promoted reactions : Dibenzocyclooctyne (DBCO) derivatives undergo bioorthogonal ligation .
Degradation and Stability
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The target compound shares a core structure with several analogues, differing primarily in the substituents on the phenyl ring and adjacent heterocycles. Key analogues include:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogues.
Key Observations:
Polar vs. Fluorine (in 4-fluorophenyl) and chlorine (in 4-chlorophenyl) are electron-withdrawing, which may stabilize the molecule against oxidative metabolism and enhance binding to aromatic π-systems in biological targets .
Heterocyclic Modifications: Replacement of the pyrrolidine-2,5-dione core with indole (e.g., in ) shifts the pharmacodynamic profile, as indole derivatives often target serotonin receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
*Estimated using substituent contributions.
- Lipophilicity: The target compound’s morpholine group reduces logP compared to analogues with non-polar substituents (e.g., 2-butoxyphenyl), suggesting better solubility in polar solvents .
- Boiling Points : Piperazine derivatives with smaller substituents (e.g., 1-ethylpiperazine in ) exhibit lower boiling points due to reduced molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
